(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide
描述
属性
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-18-11-9-15-20-21-16(23(15)22-18)12-19-17(24)10-8-14-7-5-4-6-13(14)2/h4-11H,3,12H2,1-2H3,(H,19,24)/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWJAGOWYQFFIV-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CC=CC=C3C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC=CC=C3C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a triazole ring fused with a pyridazine moiety is known for its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Triazole Ring : Known for its role in various biological activities.
- Pyridazine Moiety : Associated with pharmacological effects.
- Ethoxy Group : Enhances solubility and bioavailability.
- Acrylamide Functional Group : May facilitate interactions with biological macromolecules.
The following table summarizes the structural features and their potential implications on biological activity:
| Structural Feature | Description | Potential Biological Activity |
|---|---|---|
| Triazole Ring | Five-membered ring containing three nitrogen atoms | Antimicrobial, anticancer |
| Pyridazine Moiety | Six-membered ring with two nitrogen atoms | Anticancer, enzyme inhibition |
| Ethoxy Group | Alkoxy group that enhances solubility | Improved bioavailability |
| Acrylamide Group | Contains a carbon-carbon double bond | Potential interactions with enzymes/receptors |
Preliminary studies suggest that (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide interacts with various biological targets. The presence of the triazole and pyridazine rings indicates potential inhibition of specific enzyme pathways or disruption of cellular processes. For instance:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on kinases such as c-Met, which is implicated in cancer progression.
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines (e.g., A549, MCF-7, HeLa) with IC50 values indicating potent activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide:
- Cytotoxicity Assays : A study reported that similar triazolo-pyridazine derivatives exhibited IC50 values against A549 cells as low as 1.06 μM, indicating strong cytotoxic potential .
- Kinase Inhibition : The compound's structural analogs have been shown to inhibit c-Met kinase effectively. For example, a derivative demonstrated an IC50 value of 0.090 μM against c-Met kinase .
- Apoptosis Induction : Experimental data suggest that these compounds can induce apoptosis in cancer cells, leading to cell cycle arrest in the G0/G1 phase .
Comparative Analysis
To provide context for the biological activity of (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(o-tolyl)acrylamide, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-1H-pyrazole | Pyrazole ring with fluorine substitution | Anticancer activity |
| 6-Ethoxy-1H-pyrazolo[3,4-b]quinoline | Pyrazoloquinoline structure | Antimicrobial properties |
| 4-(Triazolopyridin)carboxamide | Triazole linked to pyridine | Anti-inflammatory effects |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include:
Triazolo-pyridazine derivatives: Compounds like 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) share the triazolo-pyridazine core but differ in substitution patterns. TATOT derivatives exhibit high thermal stability (decomposition >280°C) and low toxicity, attributed to nitrogen-rich, planar aromatic systems . In contrast, the ethoxy and acrylamide groups in the target compound may reduce rigidity but improve solubility.
Acrylamide-containing compounds : Analogues such as N-substituted acrylamides often serve as kinase inhibitors or covalent binders. The Z-configuration in the target compound may sterically hinder interactions compared to E-isomers, affecting potency.
Quaternary ammonium compounds (QACs) : While structurally distinct, QACs like BAC-C12 (from ) share functional similarities in surfactant properties. The target compound’s CMC (critical micelle concentration) could theoretically be analyzed via spectrofluorometry or tensiometry, as demonstrated for BAC-C12 .
Methodological Considerations for Similarity Assessment
As highlighted in , similarity comparisons depend critically on methodology:
- Structural vs. Functional Similarity : 2D fingerprinting may prioritize triazole rings, while 3D pharmacophore models could emphasize the acrylamide’s spatial orientation.
- Biological Assays: If the target compound acts as a kinase inhibitor, its similarity to known inhibitors (e.g., staurosporine analogues) would require activity-based clustering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
